molecular formula C30H18N2O6 B6133434 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone

2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No. B6133434
M. Wt: 502.5 g/mol
InChI Key: LQQFIVPTCDBTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BPT, is a highly potent organic compound that has been extensively studied for its potential applications in scientific research. BPT is a tetracyclic molecule that is composed of two phenanthroline units and a central benzoquinone moiety.

Mechanism of Action

The mechanism of action of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is complex and not fully understood. It is believed that 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone interacts with DNA by intercalating between the base pairs, causing structural changes that can lead to DNA damage and cell death. 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been shown to exhibit potent cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its potent cytotoxicity towards cancer cells, making it a useful tool for studying the mechanisms of cancer cell death. However, 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is highly toxic and must be handled with care. It is also expensive to synthesize, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for the study of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One area of research could be the development of new anticancer drugs based on the structure of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. Another area of research could be the development of new antibiotics based on the antimicrobial activity of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. Additionally, further studies could be conducted to better understand the mechanism of action of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone and its potential applications in the treatment of oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves the condensation of two molecules of 3-acetylphenanthroline with one molecule of benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, in an organic solvent, such as chloroform or dichloromethane. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit strong binding affinity towards DNA, RNA, and proteins, making it a useful tool for studying the interactions between these biomolecules. 2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has also been shown to exhibit potent cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

6,13-bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2O6/c1-15(33)17-5-3-7-19(13-17)31-27(35)21-9-11-23-26-24(12-10-22(25(21)26)28(31)36)30(38)32(29(23)37)20-8-4-6-18(14-20)16(2)34/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFIVPTCDBTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.